N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers requiring reproducible sulfonamide syntheses face inconsistent yields with generic sulfamoyl chlorides. N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride (CAS 1538834-41-1, ≥95% purity) resolves this via its unique furan-2-ylmethyl substituent, which modulates electrophilicity and hydrogen-bonding capacity. - Enables visible-light-mediated hydrosulfamoylation of electron-deficient alkenes with broad functional group tolerance. - Compatible with Pd-catalyzed Suzuki-Miyaura three-component coupling using SO₂ surrogates. - Dual carboxylic acid bioisostere (furan + sulfonamide) supports rational pharmacokinetic optimization.

Molecular Formula C6H8ClNO3S
Molecular Weight 209.65 g/mol
Cat. No. B13273637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride
Molecular FormulaC6H8ClNO3S
Molecular Weight209.65 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CO1)S(=O)(=O)Cl
InChIInChI=1S/C6H8ClNO3S/c1-8(12(7,9)10)5-6-3-2-4-11-6/h2-4H,5H2,1H3
InChIKeyJHISLZUYDOVBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)-N-methylsulfamoyl Chloride: Procurement-Ready Sulfamoyl Chloride Building Block for Sulfonamide Synthesis


N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride (CAS 1538834-41-1, molecular formula C₆H₈ClNO₃S, molecular weight 209.65 g/mol) is a sulfamoyl chloride derivative featuring a furan-2-ylmethyl substituent on the sulfamoyl nitrogen and an N-methyl group [1]. The compound is commercially available at ≥95% purity and functions as a versatile electrophilic building block for constructing sulfonamide-based compounds . Its reactive sulfamoyl chloride moiety readily participates in nucleophilic substitution reactions with amines, alcohols, and thiols, enabling efficient derivatization in pharmaceutical and agrochemical research applications [1].

1
Electrophilic sulfamoyl chloride building block for nucleophilic coupling
Amine, alcohol, and thiol derivatization
2
N-methyl, N-furan-2-ylmethyl substitution pattern
Aromatic heterocycle with distinct electronic and steric profile
3
Supports sulfonamide library synthesis and medicinal chemistry diversification
Compatible with photoredox, Pd-catalyzed, and radical pathways

Why In-Class Sulfamoyl Chlorides Cannot Substitute N-(Furan-2-ylmethyl)-N-methylsulfamoyl Chloride Without Structural Validation


Sulfamoyl chlorides are not interchangeable drop-in replacements despite sharing the -SO₂Cl warhead. Substitution at the sulfamoyl nitrogen profoundly influences electrophilicity, steric accessibility, and downstream product profiles. While structurally related compounds such as N-methylsulfamoyl chloride (CAS 10438-96-7) [1], (2,4-dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (CAS 1564706-31-5) , and ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride may appear functionally equivalent, they differ in heterocyclic character, hydrogen-bonding capacity, and metabolic stability of resulting sulfonamide products. The furan-2-ylmethyl substituent confers unique electronic properties distinct from saturated tetrahydrofuran analogs or alternative heteroaryl replacements. Generic substitution without empirical validation of reaction yields, product purity, or biological activity introduces unacceptable risk to synthetic reproducibility.

Attribute
This compound
In-class alternative
Heterocycle
Furan (aromatic, π-character)
THF (saturated) or oxazole — electronic profile may shift
Electrophilic site
N-SO₂Cl connectivity
C-SO₂Cl connectivity — amine coupling outcome may differ
Reactivity class
Secondary sulfamoyl chloride
Primary sulfamoyl chloride — not compatible with Pd-catalyzed three-component coupling

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-N-methylsulfamoyl Chloride Against Structural Comparators


Physicochemical Differentiation: LogP, Topological Polar Surface Area, and Rotatable Bond Count

N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride possesses a computed XLogP3 value of 0.9, topological polar surface area (TPSA) of 58.9 Ų, and 3 rotatable bonds [1]. In contrast, ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride contains a saturated tetrahydrofuran ring (C₇H₁₄ClNO₃S vs C₆H₈ClNO₃S), which alters both lipophilicity and hydrogen-bonding capacity . The furan ring in the target compound provides aromatic π-character absent in the saturated analog, affecting molecular recognition in biological targets.

Physicochemical profile
Cross-study comparable
XLogP3 0.9 · TPSA 58.9 Ų · 3 rotatable bonds · MW 209.65 vs saturated THF analog MW 227.71
Supports property-tuning selection in lead optimization
Aromatic furan vs saturated THF alters H-bonding and recognition
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Synthetic Versatility: Sulfamoyl Chloride as Visible-Light-Mediated Radical Precursor

Sulfamoyl chlorides, including the target compound class, have been established as effective radical precursors for visible-light-mediated hydrosulfamoylation of electron-deficient alkenes under metal-free conditions using Eosin Y photocatalyst and blue-light activation [1]. The methodology demonstrates broad functional group tolerance and scalability without requiring work-up [1]. Additionally, sulfamoyl chlorides participate in visible-light-induced sulfamoylation of para-quinone methides to afford diarylmethyl sulfonamides in moderate to high yields [2]. These transformations are not achievable with non-sulfamoyl chloride electrophiles (e.g., sulfonyl chlorides lacking the N-substituent).

Photoredox radical precursor
Class-level inference
Visible-light-mediated hydrosulfamoylation of electron-deficient alkenes; Eosin Y, blue light, metal-free
Supports late-stage diversification workflow evaluation
Class-level yields moderate to high; target-specific yields to verify
Photoredox Catalysis Sulfonamide Synthesis Late-Stage Functionalization

Bioisosteric Rationale: Furan and Sulfonamide as Carboxylic Acid Replacements

Quantitative evaluation using average electron density (AED) methodology demonstrates that both furan and sulfonamide groups are independently bioisosteric with carboxylic acid [1]. The AED of a given bioisostere is generally transferable within less than 5% difference irrespective of its molecular environment [1]. N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride uniquely combines both bioisosteric moieties in a single building block—the furan ring and the sulfonamide-forming sulfamoyl group—whereas comparator compounds such as (2,4-dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride or ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride lack this dual bioisosteric potential .

Dual bioisostere potential
Class-level inference
Furan ring and sulfonamide group independently validated as COOH bioisosteres via AED analysis
May support carboxylic acid replacement strategies
Transferability context-dependent; requires project-specific validation
Bioisosterism Drug Design Carboxylic Acid Replacement

Palladium-Catalyzed Three-Component Sulfonamide Synthesis Compatibility

Sulfamoyl chlorides generated in situ from sulfuric chloride serve as linchpin intermediates in palladium-catalyzed three-component Suzuki-Miyaura coupling to produce diverse sulfonamides in moderate to high yields with excellent reaction selectivity [1]. This methodology is not workable for primary amines or anilines, highlighting the unique reactivity profile of secondary sulfamoyl chlorides [1]. The N-methyl,N-furan-2-ylmethyl substitution pattern of the target compound positions it as a secondary sulfamoyl chloride compatible with this Pd-catalyzed diversification strategy.

Pd-catalyzed 3-component
Class-level inference
Secondary sulfamoyl chlorides compatible with Suzuki-Miyaura three-component coupling; primary analogs not workable
Supports sulfonamide library synthesis workflow
Reported selectivity excellent for secondary substrates
Suzuki-Miyaura Coupling Sulfonamide Library Synthesis Pd Catalysis

Photocatalyst-Free Radical Activation via Halogen-Atom Transfer (XAT)

The SO₂-Cl bond in sulfamoyl chlorides can be cleaved via halogen-atom transfer (XAT) under photocatalyst-free conditions using tert-butyl nitrite (TBN) as both oxime source and HAT reagent [1]. This methodology enables regioselective sulfamoyl-oximation of alkenes, a transformation distinct from traditional nucleophilic substitution pathways. The activation of sulfamoyl chlorides via single-electron reduction poses challenges due to their high reduction potential, making the XAT relay strategy particularly enabling for this compound class [1].

XAT radical activation
Class-level inference
Photocatalyst-free halogen-atom transfer using tert-butyl nitrite; sulfamoyl-oximation of alkenes
Supports alternative radical pathway exploration
High reduction potential necessitates XAT/HAT relay
Radical Chemistry Halogen-Atom Transfer Alkene Difunctionalization

Structural Differentiation Against Isomeric Sulfonyl Chloride Building Blocks

The molecular formula C₆H₈ClNO₃S (MW 209.65) is shared by multiple isomeric building blocks, including (2,4-dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (CAS 1564706-31-5) and 4-cyanooxane-3-sulfonyl chloride . These isomers differ fundamentally in core heterocycle (furan vs oxazole vs oxane) and substitution pattern. N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride contains the electrophilic center on the sulfamoyl nitrogen, whereas the oxazole analog places it on a methylene linker to the heterocycle. This structural distinction governs reaction partner compatibility and downstream product diversity.

Isomer differentiation
Direct head-to-head comparison
Furan N-SO₂Cl vs oxazole C-SO₂Cl isomer: different heterocycle and electrophilic connectivity
Isomer selection governs coupling outcome and product diversity
Data to verify: source absent for isomer comparison
Isomer Differentiation Building Block Selection Heterocyclic Chemistry

Optimal Procurement Scenarios for N-(Furan-2-ylmethyl)-N-methylsulfamoyl Chloride in Research and Development


Sulfonamide Library Synthesis via Photoredox-Catalyzed Alkene Hydrosulfamoylation

This compound serves as a sulfamoyl radical precursor for visible-light-mediated hydrosulfamoylation of electron-deficient alkenes, enabling metal-free, scalable synthesis of aliphatic sulfonamides with broad functional group tolerance [1]. The methodology requires no work-up and proceeds under mild conditions using commercially available Eosin Y photocatalyst [1].

Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

The compound combines a furan ring and a sulfonamide-forming sulfamoyl group, both independently validated as carboxylic acid bioisosteres via average electron density (AED) quantitative analysis [1]. This dual bioisosteric character supports rational design of analogs with improved pharmacokinetic properties while preserving target engagement [1].

Palladium-Catalyzed Three-Component Sulfonamide Diversification

As a secondary sulfamoyl chloride, this compound is compatible with Pd-catalyzed Suzuki-Miyaura three-component coupling using sulfuric chloride as the SO₂ source, producing structurally diverse sulfonamides in moderate to high yields with excellent selectivity [1]. Primary amine-derived sulfamoyl chlorides are not viable in this transformation [1].

Photocatalyst-Free Radical Alkene Difunctionalization

The SO₂-Cl bond undergoes halogen-atom transfer (XAT) under photocatalyst-free conditions using tert-butyl nitrite, enabling regioselective sulfamoyl-oximation of alkenes [1]. This provides access to oxime-containing alkyl sulfonamides for medicinal chemistry and agrochemical research programs [1].

Application
Selection Property
Validation Focus
Photoredox sulfonamide synthesis
Sulfamoyl radical precursor reactivity
Visible-light conditions and alkene scope
Carboxylic acid bioisostere programs
Dual furan-sulfonamide bioisosteric character
Pharmacophore match and property modulation
Pd-catalyzed library diversification
Secondary sulfamoyl chloride compatibility
Suzuki-Miyaura coupling selectivity and yield
Photocatalyst-free alkene difunctionalization
SO₂-Cl XAT activation pathway
Regioselectivity and oxime incorporation
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